molecular formula C7H7ClN2O B1351506 N-(2-chloropyridin-3-yl)acetamide CAS No. 21352-19-2

N-(2-chloropyridin-3-yl)acetamide

Cat. No. B1351506
Key on ui cas rn: 21352-19-2
M. Wt: 170.59 g/mol
InChI Key: KWZIDENWDCKKPW-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of 2-chloro-3-pyridinamine (14.9 g, 116 mmol) in 300 mL of THF was added K2CO3 (32 g, 232 mmol) and acetyl chloride (12 mL, 169 mmol) and the mixture was stirred at room temperature overnight. Saturated NH4Cl was added and the product was extracted in EtOAc, dried over Na2SO4, and filtered through silica to yield 20.81 g of the title amide.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[C:15](Cl)(=[O:17])[CH3:16].[NH4+].[Cl-]>C1COCC1>[C:15]([NH:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:17])[CH3:16] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
32 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through silica

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=NC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.81 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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